molecular formula C14H18O B13352131 3-(tert-Butyl)-5-cyclopropylbenzaldehyde

3-(tert-Butyl)-5-cyclopropylbenzaldehyde

Cat. No.: B13352131
M. Wt: 202.29 g/mol
InChI Key: ASOLPOPHWGBPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-5-cyclopropylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyl group at the 3-position and a cyclopropyl group at the 5-position. This compound is of interest due to its unique structural features, which impart specific chemical and physical properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde typically involves the following steps:

    Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane in the presence of a catalyst like copper(I) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-cyclopropylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(tert-Butyl)-5-cyclopropylbenzoic acid.

    Reduction: 3-(tert-Butyl)-5-cyclopropylbenzyl alcohol.

    Substitution: Halogenated derivatives such as 3-(tert-Butyl)-5-cyclopropylbenzyl bromide.

Scientific Research Applications

3-(tert-Butyl)-5-cyclopropylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The tert-butyl and cyclopropyl groups can influence the compound’s binding affinity and specificity through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.

    3-(tert-Butyl)-5-ethylbenzaldehyde: Similar structure but with an ethyl group instead of a cyclopropyl group.

    3-(tert-Butyl)-5-isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of a cyclopropyl group.

Uniqueness

3-(tert-Butyl)-5-cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.

Biological Activity

3-(tert-Butyl)-5-cyclopropylbenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a cyclopropyl ring, which contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is C13H16OC_{13}H_{16}O with a molecular weight of approximately 192.27 g/mol.

PropertyValue
Molecular FormulaC13H16O
Molecular Weight192.27 g/mol
IUPAC NameThis compound
SMILES RepresentationCC(C)C1=CC=CC=C1C(=O)C2CC2

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of various benzaldehyde derivatives, highlighting that the presence of bulky groups like tert-butyl can enhance activity against certain bacterial strains. Specifically, compounds with cyclopropyl substitutions showed increased potency against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory conditions .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced synthesis of inflammatory mediators .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To assess the antimicrobial efficacy against various bacterial strains.
    • Method : Disk diffusion method was utilized.
    • Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial properties.
  • Anti-inflammatory Study :
    • Objective : To evaluate the anti-inflammatory effects in a murine model.
    • Method : Mice were treated with varying doses of the compound, followed by induction of inflammation.
    • Results : A dose-dependent reduction in paw swelling was observed, indicating effective anti-inflammatory action.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropylbenzaldehyde

InChI

InChI=1S/C14H18O/c1-14(2,3)13-7-10(9-15)6-12(8-13)11-4-5-11/h6-9,11H,4-5H2,1-3H3

InChI Key

ASOLPOPHWGBPHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2CC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.